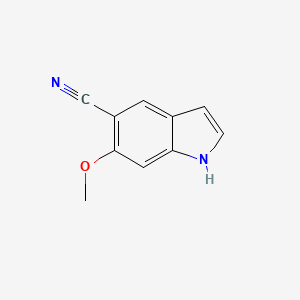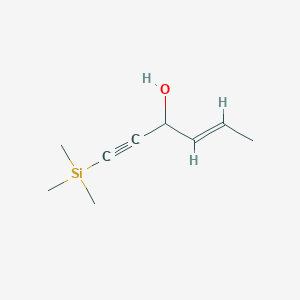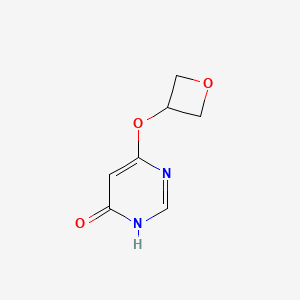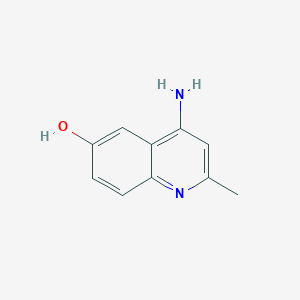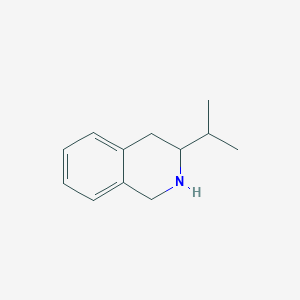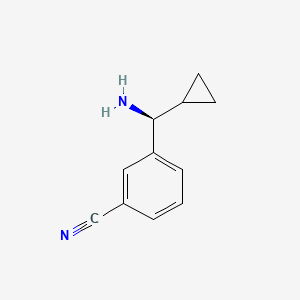
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile is a chemical compound with a complex structure that includes a cyclopropyl group, an amino group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a suitable leaving group.
Formation of the Benzonitrile Moiety: The benzonitrile group can be introduced through a cyanation reaction, where a benzyl halide reacts with a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The cyclopropyl group may influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(Amino(cyclopropyl)methyl)benzonitrile: The enantiomer of the compound, with different stereochemistry.
3-(Amino(cyclopropyl)methyl)benzonitrile: Lacks the specific stereochemistry of the (S)-enantiomer.
Other Amino-Benzonitriles: Compounds with similar structures but different substituents.
Uniqueness
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
3-[(S)-amino(cyclopropyl)methyl]benzonitrile |
InChI |
InChI=1S/C11H12N2/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9/h1-3,6,9,11H,4-5,13H2/t11-/m0/s1 |
Clé InChI |
AHRAEHOXXQRTRW-NSHDSACASA-N |
SMILES isomérique |
C1CC1[C@@H](C2=CC=CC(=C2)C#N)N |
SMILES canonique |
C1CC1C(C2=CC=CC(=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)

![n-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11913389.png)
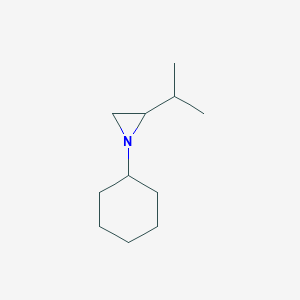
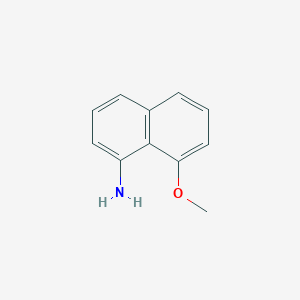
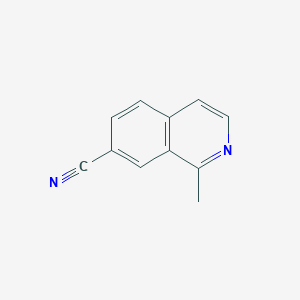
![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
